4-(4-Methylpiperazino)benzenesulfonamide
Overview
Description
4-(4-Methylpiperazino)benzenesulfonamide is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol It is characterized by the presence of a benzenesulfonamide group attached to a 4-methylpiperazine moiety
Preparation Methods
The synthesis of 4-(4-Methylpiperazino)benzenesulfonamide typically involves the reaction of 4-methylpiperazine with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-Methylpiperazino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-(4-Methylpiperazino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, which often exhibit altered metabolism and hypoxia. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of CA IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
4-(4-Methylpiperazino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-(4-Methylpiperazin-1-yl)benzenesulfonamide: Similar in structure but may have different substituents on the piperazine ring, affecting its reactivity and biological activity.
N-(4-Methylpiperazin-1-yl)benzenesulfonamide: Another derivative with variations in the substitution pattern, leading to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZJGODBWDBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242653 | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-35-0 | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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